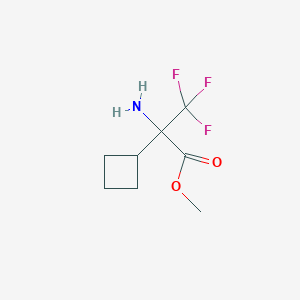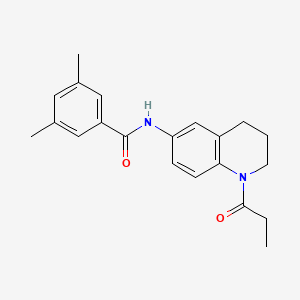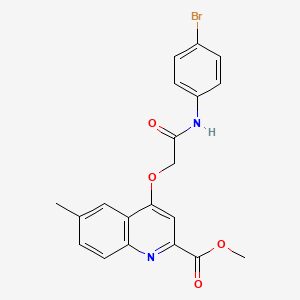
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- A study by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a chloro derivative similar in structure to the chemical . The study detailed the analysis of intermolecular interactions and the nature of these interactions using various thermal techniques and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
- Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to evaluate their in vitro antimicrobial activity. The study focused on understanding the relationship between functional group variations and biological activities of these compounds (Saravanan, Alagarsamy, & Prakash, 2015).
- Deep et al. (2013) reported the synthesis of quinazolinone derivatives for in vitro antimicrobial and anticancer potentials. The study highlighted a specific derivative as the most active antimicrobial agent, providing insights into the antimicrobial activities of such compounds (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Anticancer Evaluation
- Marsham et al. (1990) focused on quinazoline antifolates as thymidylate synthase inhibitors. The study explored modifications in the benzoyl ring of the quinazoline structure, examining the impact on inhibitory properties against cancer cells (Marsham, Jackman, Oldfield, Hughes, Thornton, Bisset, O'Connor, Bishop, & Calvert, 1990).
Synthesis Methods
- Hikawa et al. (2012) developed a novel method for the synthesis of quinazolinones, utilizing a palladium-catalyzed domino reaction. This methodology is significant for the synthesis of compounds related to the given chemical (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Novel Antibacterial Agents
- Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, demonstrating potent antibacterial activities. This research provides insights into the potential antibacterial properties of quinazolinone derivatives (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Anti-Tuberculosis Agents
- Odingo et al. (2014) explored the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth, providing evidence for their potential as lead candidates in tuberculosis drug discovery (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).
特性
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKXBCAODJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)
![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)







![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2826810.png)

![6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide](/img/structure/B2826816.png)